molecular formula C11H11ClO4 B2492386 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid CAS No. 66656-40-4

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

Cat. No. B2492386
CAS RN: 66656-40-4
M. Wt: 242.66
InChI Key: HFFUHTSAEWCRBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid often involves complex reactions, including condensation, cyclization, and functional group transformations. For instance, related compounds have been synthesized by reactions involving pentafluoroacetophenone and dimethyl oxalate in the presence of sodium methylate, followed by further reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using techniques like X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal detailed information about bond lengths, angles, and the overall geometry of the molecule, contributing to a deeper understanding of its structural characteristics (Venkatesan et al., 2016).

Chemical Reactions and Properties

Research on related compounds showcases a variety of chemical reactions, including halomethoxylation, which has been performed using recyclable hypervalent iodine reagents. Such reactions highlight the reactivity and potential applications of these compounds in synthetic chemistry (Yusubov et al., 2004).

Scientific Research Applications

Nutraceutical Applications

Chlorogenic acid, structurally related to 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, demonstrates substantial health benefits. Its properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive effects, contributing significantly to the management of metabolic syndrome and related disorders. Clinical trials and in vivo studies underline its potential in preventing and treating metabolic disorders, highlighting its therapeutic importance (Santana-Gálvez et al., 2017).

Food Additive Applications

As a food additive, chlorogenic acid exhibits antimicrobial activity against a broad spectrum of pathogens, including bacteria, yeasts, molds, viruses, and amoebas. Its preservative qualities are particularly valuable for the food industry, seeking natural molecules for food product preservation. Additionally, its antioxidant properties, especially against lipid oxidation, coupled with its protective effects on other bioactive food compounds and prebiotic activities, make chlorogenic acid an excellent candidate for dietary supplements and functional food formulation (Santana-Gálvez et al., 2017).

Pharmacological Properties

Diverse Pharmacological Effects

Chlorogenic Acid (CGA) is recognized for its comprehensive pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system (CNS) stimulation. It plays a crucial role in modulating lipid and glucose metabolism, offering therapeutic potentials for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review encourages further research to optimize the biological and pharmacological impacts of CGA, considering its potential as a natural food additive and therapeutic agent (Naveed et al., 2018).

Biotechnological Applications

Lactic Acid Production from Biomass

Lactic acid, a significant hydroxycarboxylic acid produced commercially through the fermentation of sugars in biomass, holds promise in the green chemistry sector. Biotechnological routes to produce lactic acid and its derivatives, like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, offer "greener" alternatives to chemical processes. These biotechnological processes, albeit not yet widely applicable, might replace chemical routes in the future due to their environmentally friendly nature (Gao et al., 2011).

properties

IUPAC Name

3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-2-16-9-6-7(3-4-10(13)14)5-8(12)11(9)15/h3-6,15H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFUHTSAEWCRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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